molecular formula C16H13N2O2P B14137465 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione CAS No. 89029-29-8

5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14137465
CAS No.: 89029-29-8
M. Wt: 296.26 g/mol
InChI Key: HDPFOXHLJJFZAL-UHFFFAOYSA-N
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Description

5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a diphenylphosphanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with diphenylphosphine. One common method includes the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then transformed into the desired product through cyclization reactions . The reaction conditions often involve heating under reflux with sodium methoxide in butanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Typical reagents for substitution reactions include alkyl halides and other electrophiles.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets through its diphenylphosphanyl group. This group can coordinate with metal ions, making the compound useful in catalysis. Additionally, the pyrimidine ring can interact with biological targets, potentially inhibiting enzymes or interfering with DNA processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Diphenylphosphanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the diphenylphosphanyl group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. This sets it apart from other pyrimidine derivatives that may not possess such functional groups.

Properties

CAS No.

89029-29-8

Molecular Formula

C16H13N2O2P

Molecular Weight

296.26 g/mol

IUPAC Name

5-diphenylphosphanyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H13N2O2P/c19-15-14(11-17-16(20)18-15)21(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19,20)

InChI Key

HDPFOXHLJJFZAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CNC(=O)NC3=O

Origin of Product

United States

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